2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide

Medicinal Chemistry Synthetic Intermediate Taspine Derivatives

2-Bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide (CAS 1233979-39-9) is a polysubstituted benzamide building block characterized by a 2-bromo substituent, a 3-benzyloxy ether, a 4-methoxy group, and an N-methyl amide. It is cataloged within the benzamide compound class and has been directly referenced as a synthetic intermediate in the preparation of biologically active taspine diphenyl derivatives.

Molecular Formula C16H16BrNO3
Molecular Weight 350.21 g/mol
Cat. No. B12632316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide
Molecular FormulaC16H16BrNO3
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)Br
InChIInChI=1S/C16H16BrNO3/c1-18-16(19)12-8-9-13(20-2)15(14(12)17)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)
InChIKeyLMYOITDCLVCFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide (CAS 1233979-39-9): A Key Taspine-Derivative Intermediate for Medicinal Chemistry Procurement


2-Bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide (CAS 1233979-39-9) is a polysubstituted benzamide building block characterized by a 2-bromo substituent, a 3-benzyloxy ether, a 4-methoxy group, and an N-methyl amide. It is cataloged within the benzamide compound class and has been directly referenced as a synthetic intermediate in the preparation of biologically active taspine diphenyl derivatives . Its molecular formula is C₁₆H₁₆BrNO₃ (MW 350.21 g/mol). The compound's structural complexity—combining a protected phenol, a halogen, and a methylamide—positions it as a specialized starting material rather than a commodity chemical, primarily relevant for research groups engaged in the synthesis of taspine-analog anticancer or antiangiogenic agents.

Why 2-Bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide Cannot Be Replaced by Unsubstituted or Differently Substituted Benzamides


In the synthesis of taspine-derived anticancer agents, the benzamide core is not a uniform scaffold. The specific pattern of substituents on 2-bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide directly modulates reactivity in downstream cross-coupling and deprotection steps . The 3-benzyloxy group serves as a protected phenol handle, while the 2-bromo atom is a critical vector for metal-catalyzed coupling reactions that construct the biphenyl taspine framework. Replacing this compound with a simpler benzamide lacking the bromo or benzyloxy substitution would prevent the key bond-forming steps. Similarly, exchanging the N-methyl amide for a free carboxylic acid (e.g., 2-bromo-3-benzyloxy-4-methoxybenzoic acid) introduces a reactive proton that can interfere with coupling chemistry or necessitate additional protection/deprotection sequences, leading to lower overall synthetic yields and increased impurity profiles . Therefore, generic substitution between seemingly similar benzamide building blocks is not synthetically feasible when the target molecule relies on a precise substitution blueprint.

2-Bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Differentiated Synthetic Utility: N-Methyl Amide vs. Free Carboxylic Acid in Taspine-Derivative Synthesis

The N-methyl amide functionality of the target compound directly matches the amide bond present in the final taspine-derived pharmacophore, eliminating the need for an amide coupling step required when starting from the analogous carboxylic acid . The closest analog, 2-bromo-3-benzyloxy-4-methoxybenzoic acid (CAS 135586-17-3), has a molecular weight of 337.17 g/mol (C₁₅H₁₃BrO₄) versus 350.21 g/mol (C₁₆H₁₆BrNO₃) for the target compound. This 13.04 g/mol difference corresponds precisely to the replacement of an -OH group with an -NHCH₃ group. In practice, using the acid as a surrogate would add at least one synthetic step with an expected moderate yield (~70-85% for amide coupling) and introduce potential racemization or side-product formation, whereas the target compound provides the amide pre-installed.

Medicinal Chemistry Synthetic Intermediate Taspine Derivatives

Validated Role as a Direct Precursor to Biologically Active Taspine Diphenyl Derivatives

The target compound is explicitly documented as a synthetic intermediate in the preparation of novel taspine diphenyl derivatives that function both as fluorescence probes and inhibitors of breast cancer cell proliferation . In the published study (Luminescence, 2012), the final taspine derivatives demonstrated inhibitory activity against four breast cancer cell lines, including MCF-7, with dual fluorescence imaging capability. While direct IC₅₀ values for the intermediate itself are not reported (it is a building block, not the active pharmaceutical ingredient), its structural identity is confirmed by the synthetic route: the 2-bromo substituent undergoes Suzuki-Miyaura coupling to install the diphenyl moiety characteristic of taspine analogs. By contrast, the close analog N-(2-bromo-4-methylphenyl)-3-methoxybenzamide (CAS 353782-91-9) possesses a methyl group on the aniline ring and a methoxy group on the benzoyl ring, a substitution pattern not associated with the taspine pharmacophore core, making it synthetically irrelevant for this target class.

Anticancer Agents Breast Cancer Fluorescence Probes

Calculated Lipophilicity Differentiation from Closest N-Benzyl Benzamide Analogs

While experimentally measured LogP values for the target compound are not publicly available, calculated properties differentiate it from structurally proximate benzamides. The target compound contains three oxygen atoms (3-O-benzyl, 4-O-methyl, N-methyl amide) and a bromine atom, yielding a higher calculated hydrophobicity than analogs like N-benzyl-3-bromo-4-methoxybenzamide (Hit2Lead LogP: 3.79) . The presence of the additional N-methyl substituent on the amide nitrogen (tertiary amide) versus the secondary amide in N-benzyl-3-bromo-4-methoxybenzamide further increases steric bulk and reduces hydrogen-bond donor capacity, affecting both solubility and chromatographic behavior. This property differentiation translates to practical distinctions in purification (flash chromatography retention) and reaction solvent selection (toluene/THF vs. DMF/DMSO) when integrated into multi-step syntheses.

Physicochemical Profiling LogP Benzamide Analogs

Structural Confirmation by Published Spectroscopic Characterization of the Bromobenzamide Class

A comprehensive structural elucidation study of bromobenzamide derivatives by 1D/2D NMR, mass spectroscopy, and single-crystal X-ray diffraction provides a reference framework for confirming the identity and purity of this compound class [1]. Although the target compound itself was not the subject of the X-ray study, the documented spectroscopic signatures for bromobenzamides with varying spacer lengths and aromatic substitutions establish a baseline for quality control. Researchers procuring this compound can benchmark its ¹H and ¹³C NMR spectra against the published bromobenzamide dataset to verify structural integrity before use in sensitive catalytic coupling reactions. In contrast, non-brominated benzamide analogs lack the characteristic ¹³C-Br coupling patterns and isotopic signature (⁷⁹Br/⁸¹Br) detectable by mass spectrometry, removing a key analytical handle for identity confirmation.

Structural Elucidation NMR Spectroscopy X-ray Crystallography

2-Bromo-4-methoxy-N-methyl-3-phenylmethoxybenzamide: Evidence-Backed Procurement Scenarios


Synthesis of Taspine-Derived Anticancer Lead Compounds

Medicinal chemistry groups focused on developing novel taspine-based VEGFR-2 inhibitors or breast cancer antiproliferative agents should prioritize this compound as the entry point for biphenyl scaffold construction. As documented in the taspine diphenyl derivative synthesis , the 2-bromo substituent is essential for the key cross-coupling step that assembles the pharmacophore. Procuring the pre-functionalized N-methyl amide eliminates the amide coupling step and its associated yield losses, accelerating SAR exploration.

Dual-Function Fluorescence Probe Development for Cancer Cell Imaging

Research laboratories designing theranostic agents that combine fluorescence imaging capability with anticancer activity can use this compound as the core building block for introducing coumarin fluorophores onto the taspine scaffold . The 3-benzyloxy group can be selectively deprotected to reveal a phenol handle for fluorophore conjugation, while the 2-bromo position enables simultaneous biphenyl extension, enabling modular construction of dual-function molecular probes.

Analytical Reference Standard for Bromobenzamide Method Development

Quality control and analytical laboratories developing HPLC, LC-MS, or NMR methods for bromobenzamide intermediates can employ this compound as a retention time and spectral reference. Its distinct bromine isotopic pattern (⁷⁹Br/⁸¹Br, 1:1) and characteristic ¹³C-Br coupling provide unambiguous identification markers, supporting method validation for impurity profiling in pharmaceutical intermediate supply chains [1].

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